![molecular formula C9H19ClN2O2 B1372721 Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride CAS No. 1188263-70-8](/img/structure/B1372721.png)
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Overview
Description
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride is a chemical compound that is used as an intermediate for many pharmaceutically active substances . It is synthesized from L-aspartic acid .
Synthesis Analysis
The synthesis of Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride starts from L-aspartic acid. The reaction conditions are optimized in each step. The procedure of each step is discussed in detail and could be useful for industrial preparation .Chemical Reactions Analysis
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride is synthesized from L-aspartic acid . The 3-Aminopyrrolidine building block is used as the intermediate for many pharmaceutically active substances .Physical And Chemical Properties Analysis
Tert-butyl 3-aminopyrrolidine-1-carboxylate is a colorless low melting solid or liquid .Scientific Research Applications
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride: is a chemical compound with several potential applications in scientific research. Below are detailed sections focusing on unique applications:
Pharmaceutical Intermediates
This compound serves as an intermediate for the synthesis of various pharmaceutically active substances. Its structure is utilized in the development of drugs due to its ability to introduce the 3-aminopyrrolidine moiety into larger molecules, which is a common structural unit in medicinal chemistry .
Organic Synthesis
It is used as an intermediate in organic synthesis processes. The tert-butyl group serves as a protective group that can be removed after the introduction of the 3-aminopyrrolidine structure into the desired molecule .
Optically Active Substances
The compound can be synthesized in an optically active form, which is crucial for creating substances that can interact with biological systems in a specific manner. This property is significant for the production of enantiomerically pure drugs .
Chemical Research
In chemical research, this compound is used to study reaction mechanisms and develop new synthetic methodologies due to its reactivity and stability under various conditions .
Ionic Liquids
It has potential applications in the creation of ionic liquids, particularly those that incorporate protected amino acid anions for various industrial processes .
Toxicity and Safety Studies
The compound’s toxicity profile and safety are studied to ensure its safe handling and use in laboratory settings as well as its implications for human health when developed into pharmaceuticals .
Future Directions
The 3-Aminopyrrolidine building block, which is used in the synthesis of Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride, is used as the intermediate for many pharmaceutically active substances . This suggests that this compound could have a wide range of applications in the pharmaceutical industry.
properties
IUPAC Name |
tert-butyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQHLWCRRNDFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655058 | |
Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | |
CAS RN |
1188263-70-8 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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